2-Cloro-4-(4-metoxifenoxi)pirimidina

Descripción general

Descripción

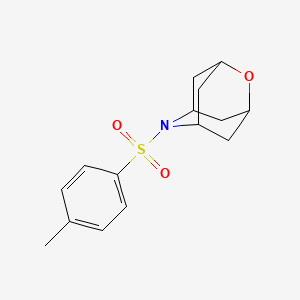

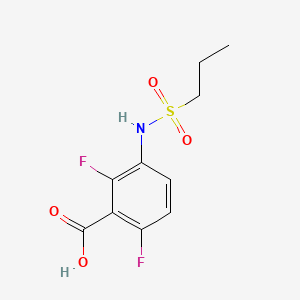

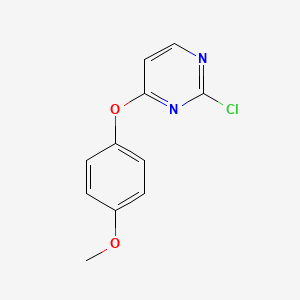

“2-Chloro-4-(4-methoxyphenoxy)pyrimidine” is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied . Various synthesis pathways have been developed for the preparation of this functional scaffold . For instance, a compound was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(4-methoxyphenoxy)pyrimidine” can be analyzed using various methods such as Density Functional Theory (DFT) and Ab Initio calculations . The highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO), their energy gap, and global reactive parameters can be calculated .Chemical Reactions Analysis

Pyrimidine compounds, including “2-Chloro-4-(4-methoxyphenoxy)pyrimidine”, have various chemical and biological applications observed, especially in recent times . They undergo various reactions, including condensation, oxidation, and nucleophilic displacement .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(4-methoxyphenoxy)pyrimidine” include a molecular weight of 236.65 g/mol and a molecular formula of C11H9ClN2O2 . It also has a computed topological polar surface area of 35 Ų .Aplicaciones Científicas De Investigación

Diazinas Decoradas de Seis Miembros Farmacológicamente Activas

“2-Cloro-4-(4-metoxifenoxi)pirimidina” es un tipo de diazina, que es un compuesto que contiene dos nitrógenos ampliamente distribuido en la naturaleza . Se ha informado que las diazinas exhiben una amplia gama de aplicaciones farmacológicas, incluyendo antimetabolito, anticancerígeno, antibacteriano, antialérgico, tirosina quinasa, antimicrobiano, antagonista de los canales de calcio, antiinflamatorio, analgésico, antihipertensivo, antileishmanial, antituberculostático, anticonvulsivo, diurético y ahorrador de potasio, a actividades antiagresivas .

Actividades Antiinflamatorias

Se ha encontrado que las pirimidinas, incluida “this compound”, tienen efectos antiinflamatorios . Estos efectos se atribuyen a su respuesta inhibitoria frente a la expresión y actividades de ciertos mediadores inflamatorios vitales .

Aplicaciones Anticancerígenas

Los derivados de pirimidina, incluida “this compound”, se aplican ampliamente en disciplinas terapéuticas debido a su alto grado de diversidad estructural . Se ha encontrado que tienen propiedades anticancerígenas .

Biosensor para Ensayo de Proteínas

“this compound” se ha utilizado en la síntesis de un tinte fluorescente, que puede utilizarse como biosensor para el ensayo de proteínas .

Fungicidas y Safeners Herbicidas

“this compound” se ha utilizado en la síntesis de nuevas 6-Ariloxi-4-cloro-2-fenilpirimidinas, que tienen aplicaciones potenciales como fungicidas y safeners herbicidas .

Aplicaciones Antimicrobianas

Se ha encontrado que las pirimidinas, incluida “this compound”, tienen propiedades antimicrobianas .

Aplicaciones Antivirales

Se ha encontrado que las pirimidinas, incluida “this compound”, tienen propiedades antivirales .

Aplicaciones Antifúngicas

Se ha encontrado que las pirimidinas, incluida “this compound”, tienen propiedades antifúngicas .

Mecanismo De Acción

Target of Action

Pyrimidines, the class of compounds to which 2-chloro-4-(4-methoxyphenoxy)pyrimidine belongs, are known to interact with various biological targets, including nucleic acids and certain enzymes .

Mode of Action

The mode of action of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine involves nucleophilic substitution reactions . The compound, being a halopyrimidine, is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions . This allows for the introduction of different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets . .

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-(4-methoxyphenoxy)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and fluorescent dyes . The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

2-Chloro-4-(4-methoxyphenoxy)pyrimidine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrimidine compounds have been noted to inhibit levels of interleukins such as IL-2 and IL-8, which are crucial in inflammatory responses .

Molecular Mechanism

The molecular mechanism of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to undergo cobalt-catalyzed cross-coupling reactions with aryl halides . These interactions at the molecular level can lead to significant biochemical changes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can exhibit potent anti-inflammatory effects over extended periods .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, pyrimidine derivatives have been recognized as inhibitors of NF-κB and AP-1, which are involved in inflammatory responses .

Metabolic Pathways

2-Chloro-4-(4-methoxyphenoxy)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Chloro-4-(4-methoxyphenoxy)pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(4-methoxyphenoxy)pyrimidine affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

Propiedades

IUPAC Name |

2-chloro-4-(4-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-10-6-7-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCIKDNPVQXGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.